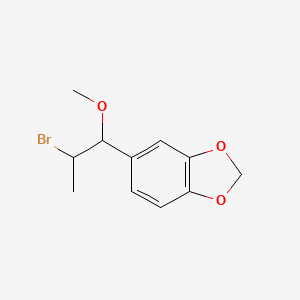

5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole

CAS No.: 5457-88-5

Cat. No.: VC18488181

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5457-88-5 |

|---|---|

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | 5-(2-bromo-1-methoxypropyl)-1,3-benzodioxole |

| Standard InChI | InChI=1S/C11H13BrO3/c1-7(12)11(13-2)8-3-4-9-10(5-8)15-6-14-9/h3-5,7,11H,6H2,1-2H3 |

| Standard InChI Key | JQJJDOUHCWKQHF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C1=CC2=C(C=C1)OCO2)OC)Br |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Configuration

The 1,3-benzodioxole moiety consists of a benzene ring fused with a 1,3-dioxolane ring, creating a bicyclic structure with oxygen atoms at positions 1 and 3 . At position 5 of the benzene ring, the compound bears a 2-bromo-1-methoxypropyl substituent. This substituent is a three-carbon chain (propyl) with a bromine atom at the second carbon and a methoxy group (-OCH₃) at the first carbon relative to the benzodioxole attachment point .

The molecular formula is deduced as C₁₁H₁₃BrO₃, derived by adding a methoxy group (-OCH₃) to the structure of 5-(2-bromopropyl)-1,3-benzodioxole (C₁₀H₁₁BrO₂) . The molecular weight calculates to 259.13 g/mol, accounting for the additional oxygen and methyl group from the methoxy substituent.

Table 1: Comparative Molecular Properties of Benzodioxole Derivatives

Spectroscopic and Stereochemical Considerations

While experimental spectral data for this compound are unavailable, analogous benzodioxoles exhibit distinctive NMR and IR profiles. For example:

-

¹H NMR: The 1,3-benzodioxole protons resonate as a singlet near δ 5.9–6.1 ppm, while the methoxy group typically appears as a singlet at δ 3.2–3.4 ppm . The propyl chain’s protons would display splitting patterns reflective of neighboring bromine and methoxy groups.

-

IR Spectroscopy: Strong absorptions for the dioxolane ether (∼1,250 cm⁻¹) and methoxy C-O stretch (∼1,100 cm⁻¹) are expected .

Synthetic Pathways and Intermediate Chemistry

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

-

1,3-Benzodioxole Core: Readily synthesized from catechol derivatives via cyclization with dihalomethanes .

-

2-Bromo-1-methoxypropyl Side Chain: Introduced via alkylation or nucleophilic substitution reactions.

Mitsunobu Reaction for Ether Formation

The methoxy group could be installed via a Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a bromopropanol derivative to the benzodioxole . For example:

-

Oxidize the terminal hydroxyl group to a ketone.

-

Perform Mitsunobu reaction with methanol to introduce the methoxy group.

Intermediate Isolation and Characterization

Key intermediates, such as hemiketals or hydrazones, may form during synthesis, analogous to those reported in the synthesis of related dihydrobenzodiazepines . These intermediates often require chromatographic purification and spectroscopic validation.

Physicochemical Properties and Stability

Estimated Physical Properties

-

Boiling Point: ∼315–330°C (extrapolated from 5-(2-bromopropyl)-1,3-benzodioxole’s properties ).

-

Melting Point: Likely between 80–100°C, influenced by crystalline packing of the methoxy group.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ether and methoxy groups .

Stability and Reactivity

-

Thermal Stability: The dioxolane ring is thermally stable, but the C-Br bond may undergo elimination or substitution at elevated temperatures.

-

Hydrolytic Sensitivity: Susceptible to acid-catalyzed hydrolysis of the dioxolane ring, yielding catechol derivatives .

Hazard and Toxicological Profile

Inferred Hazards from Structural Analogs

-

Brominated Alkanes: Compounds like 2-bromopropane are associated with reproductive toxicity and neurotoxicity .

-

Methoxy Ethers: Generally low acute toxicity but may act as irritants upon prolonged exposure.

Table 2: Hazard Comparison of Brominated Compounds

| Compound | Hazard Profile |

|---|---|

| 2-Bromopropane | Reproductive toxicity (H360F) |

| 5-(2-Bromo-1-methoxypropyl)-... | Likely irritant; potential hepatotoxin (inferred) |

Environmental Persistence

The bromine atom and aromatic system may confer environmental persistence, necessitating careful disposal to prevent bioaccumulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume